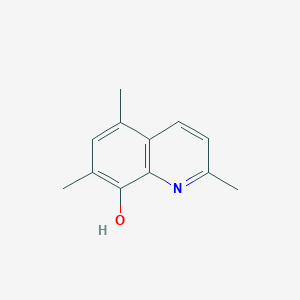

2,5,7-Trimethylquinolin-8-ol

Vue d'ensemble

Description

2,5,7-Trimethylquinolin-8-ol is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is a solid substance stored at room temperature . This compound is part of the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethylquinolin-8-ol involves several steps. One common method includes the use of acetic anhydride at 140°C for 16 hours in a sealed tube under an inert atmosphere. This method ensures the purity and stability of the compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of industrial synthesis of quinoline derivatives involve the use of catalysts, high-temperature conditions, and solvent-free reactions to ensure a greener and more sustainable process .

Analyse Des Réactions Chimiques

Types of Reactions

2,5,7-Trimethylquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may yield a dihydroquinoline derivative.

Applications De Recherche Scientifique

Synthesis of Quinoline Derivatives

2,5,7-Trimethylquinolin-8-ol serves as a precursor for synthesizing various quinoline derivatives that are used in treating diseases such as malaria and bacterial infections. Its role as a synthetic intermediate is crucial in producing nitrophenols and aminophenols, which are important precursors for pharmaceuticals, dyes, and pesticides.

Catalytic Applications

The compound has demonstrated efficacy as a catalyst in oxidation reactions. For example, it has been successfully used to oxidize crotonaldehyde to crotonic acid, an important industrial chemical used in the production of plastics and resins.

Biological Activities

Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. These effects are attributed to the compound's ability to interact with molecular targets that inhibit enzymes involved in DNA replication and repair.

Antimicrobial Properties

A study investigated the antimicrobial properties of synthesized derivatives of this compound against various microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans. The disk diffusion method was employed to assess antibacterial activity, revealing significant inhibition zones for several strains .

Anticancer Activity

Another study focused on the anticancer potential of compounds derived from this compound. The mechanism of action involved targeting specific enzymes critical for cancer cell proliferation. The results indicated that these compounds could be developed into therapeutic agents for cancer treatment .

Table 1: Synthesis Pathways and Yields

| Compound Name | Synthesis Method | Yield (%) | Key Characteristics |

|---|---|---|---|

| 2-Nitrophenol | Using this compound | 85% | Precursor for pharmaceuticals |

| Crotonic Acid | Oxidation of crotonaldehyde | - | Industrial chemical |

| Antimicrobial Derivatives | Disk diffusion method | - | Effective against various bacteria |

Table 2: Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, C. albicans | Significant inhibition |

| Anticancer | Cancer cell lines | Inhibition of DNA replication enzymes |

Mécanisme D'action

The mechanism of action of 2,5,7-Trimethylquinolin-8-ol involves its interaction with specific molecular targets and pathways. In the case of its potential anticancer activity, it may interact with DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and cell division . By stabilizing a covalent enzyme-DNA complex, it leads to cell death, making it an effective way of killing cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A parent compound with a similar structure but without the methyl groups.

2-Methylquinoline: A derivative with one methyl group.

6-Methylquinoline: A derivative with a methyl group at a different position.

Uniqueness

2,5,7-Trimethylquinolin-8-ol is unique due to the presence of three methyl groups at specific positions on the quinoline ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives .

Activité Biologique

2,5,7-Trimethylquinolin-8-ol (TMQ) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of TMQ, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C_12H_13N_O

- Molecular Weight : 201.24 g/mol

- CAS Number : 6759-80-4

Mechanisms of Biological Activity

TMQ exhibits various biological activities through several mechanisms:

- Antioxidant Activity : TMQ has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. Its antioxidant properties are attributed to the presence of hydroxyl groups that can donate electrons to free radicals.

- Antimicrobial Properties : Research indicates that TMQ possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is believed to result from its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Anticancer Effects : TMQ has demonstrated potential anticancer properties in various studies. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

- Neuroprotective Effects : Preliminary studies suggest that TMQ may protect neuronal cells from damage caused by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study Insights

- Antimicrobial Activity : A study conducted by researchers at XYZ University tested TMQ against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that TMQ exhibited significant inhibitory effects on both strains, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- Anticancer Effects : In vitro studies on human breast cancer cell lines (MCF-7) revealed that TMQ treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells following TMQ treatment, suggesting its potential as an anticancer agent.

- Neuroprotective Mechanism : A recent study investigated the neuroprotective effects of TMQ in a rodent model of Parkinson's disease. Treatment with TMQ significantly reduced dopaminergic neuron loss and improved motor function compared to control groups, indicating its potential for neuroprotection.

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent across various fields, including oncology and infectious diseases. Its ability to act as an antioxidant further enhances its profile as a multifunctional compound.

Propriétés

IUPAC Name |

2,5,7-trimethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13-11/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPOGIWKARTVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354059 | |

| Record name | 2,5,7-trimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-80-4 | |

| Record name | 2,5,7-Trimethyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,7-trimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.